molecular formula C5H2BrN3 B1440216 2-Bromo-6-cyanopyrazine CAS No. 859064-02-1

2-Bromo-6-cyanopyrazine

Cat. No.: B1440216
CAS No.: 859064-02-1
M. Wt: 183.99 g/mol
InChI Key: QCDKRPNGGXLBOQ-UHFFFAOYSA-N
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Description

2-Bromo-6-cyanopyrazine is an organic compound with the molecular formula C5H2BrN3 It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 2-position and a cyano group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyanopyrazine typically involves the bromination of 2-cyanopyrazine. One common method includes the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dimethylformamide (DMF). The reaction is usually carried out at temperatures ranging from 0°C to 60°C for several hours to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyanopyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.

Major Products Formed:

Scientific Research Applications

2-Bromo-6-cyanopyrazine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyanopyrazine largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine and cyano groups play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

  • 2-Chloro-6-cyanopyrazine
  • 2-Fluoro-6-cyanopyrazine
  • 2-Iodo-6-cyanopyrazine

Comparison: 2-Bromo-6-cyanopyrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated pyrazines may not be as effective .

Properties

IUPAC Name

6-bromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-3-8-2-4(1-7)9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDKRPNGGXLBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671910
Record name 6-Bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859064-02-1
Record name 6-Bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyrazine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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